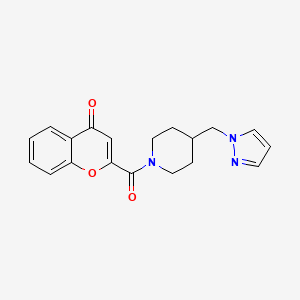![molecular formula C19H23ClN6O2S B2378501 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-21-5](/img/structure/B2378501.png)
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with multiple functional groups and aromatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several steps. Here is a generalized synthetic route:
Starting Materials: : Begin with commercially available precursors, including a suitable benzamide derivative and pyrazolo[3,4-d]pyrimidine compound.
Chlorination and Methoxylation: : Introduction of the chloro and methoxy groups onto the benzene ring is achieved through electrophilic aromatic substitution reactions.
Amidation: : Formation of the amide bond is accomplished through the reaction of the benzamide derivative with an appropriate amine, facilitated by coupling reagents like EDC or DCC.
Thioether Formation: : The addition of the methylthio group is done using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial-scale production would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. Key considerations include:
Catalysts and Reagents: : Utilizing efficient and economically viable reagents.
Reaction Conditions: : Employing conditions that minimize side reactions and maximize yield.
Purification Processes: : Developing robust purification methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the aromatic nitro groups or other reducible functionalities, depending on the specific synthetic needs.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible, especially on the aromatic ring or at reactive sites on the pyrazolo[3,4-d]pyrimidine structure.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction processes.
Coupling Reagents: : Including EDC or DCC for amidation steps.
Major Products
The major products formed depend on the reaction type. For instance, oxidation of the sulfur group yields sulfoxides, while reduction of nitro groups leads to amines.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has diverse applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for potential interactions with biological targets, possibly serving as a probe in molecular biology studies.
Medicine: : Explored for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: : Potential use in the development of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The compound exerts its effects through:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : It may influence various biochemical pathways, contributing to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Comparing 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide with similar compounds highlights its uniqueness:
Structural Analogues: : Compounds like 4-chloro-2-methoxybenzamide or other pyrazolo[3,4-d]pyrimidine derivatives.
Unique Features: : The combination of the chloro, methoxy, and methylthio groups, along with the specific positioning on the pyrazolo[3,4-d]pyrimidine core, provides unique chemical properties and potential biological activities.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-4-7-21-16-14-11-23-26(17(14)25-19(24-16)29-3)9-8-22-18(27)13-10-12(20)5-6-15(13)28-2/h5-6,10-11H,4,7-9H2,1-3H3,(H,22,27)(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKABAEMJMYAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)


![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)

![2-[(2,5-Difluorophenyl)sulfanyl]acetic acid](/img/structure/B2378436.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

